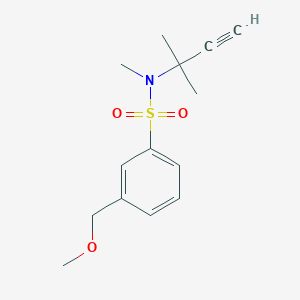![molecular formula C21H26N2O2 B7680273 1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)
1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as HCMU and is used in various studies related to the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of HCMU is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes or proteins involved in cellular processes. It has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
HCMU has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HCMU in lab experiments is its broad range of potential applications. It has been shown to have activity against various types of cancer cells, viruses, and bacteria. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using HCMU is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of HCMU. One potential direction is the development of HCMU derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the mechanism of action of HCMU and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for HCMU may lead to improvements in yield and purity.
Conclusion:
In conclusion, HCMU is a synthetic compound that has been developed for scientific research purposes. It has potential therapeutic applications and has been extensively used in various studies related to the field of biochemistry and pharmacology. Further studies are needed to determine the safe dosage and potential side effects of this compound, as well as its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of HCMU involves the reaction of 3-hydroxycyclobutanone with N-methyl-N-(3-phenylphenyl)formamidine in the presence of a base. The resulting product is then treated with methyl isocyanate to form HCMU. The overall yield of this synthesis method is approximately 40%.
Wissenschaftliche Forschungsanwendungen
HCMU has been extensively used in scientific research for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antibacterial properties. Additionally, it has been used as a tool to study the role of urea derivatives in biological systems.
Eigenschaften
IUPAC Name |
1-[(3-hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-23(15-17-13-20(24)14-17)21(25)22-11-10-16-6-5-9-19(12-16)18-7-3-2-4-8-18/h2-9,12,17,20,24H,10-11,13-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSNFPKIWWGKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC(C1)O)C(=O)NCCC2=CC(=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)


![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)
![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7680233.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)


![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)

![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7680284.png)
